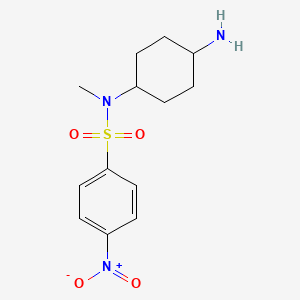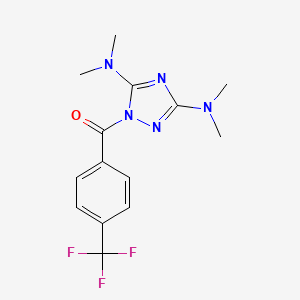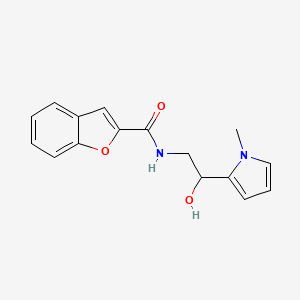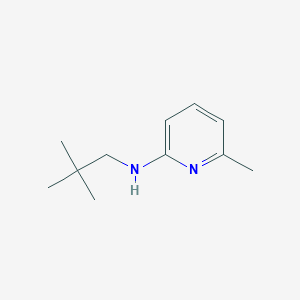![molecular formula C9H8F3NO2 B2450867 Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- CAS No. 1265612-59-6](/img/structure/B2450867.png)
Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)-” is a chemical compound with the CAS Number: 1265612-59-6 . It has a molecular weight of 219.16 . The compound is solid in its physical form and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H8F3NO2/c1-6(13-14)7-2-4-8(5-3-7)15-9(10,11)12/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 219.16 . The InChI code for the compound is 1S/C9H8F3NO2/c1-6(13-14)7-2-4-8(5-3-7)15-9(10,11)12/h2-6H,1H3 , which provides information about its molecular structure.Scientific Research Applications
Supramolecular Frameworks and Electronic Character
Ethanone derivatives, like 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, have been synthesized and studied for their crystal structures. These compounds form two-dimensional and three-dimensional supramolecular frameworks through hydrogen bonds, C–H···π, and π···π stacking interactions. Their electronic properties, such as HOMO and LUMO energies, and spectral features were analyzed through DFT and TD-DFT calculations, offering insights into their electronic character and reactive sites (Cai, Xu, Chai, & Li, 2020).
Photoreactive Protecting Groups
1-[2-(2-hydroxyalkyl)phenyl]ethanone derivatives, another variant, have been developed as novel photoremovable protecting groups for carboxylic acids. These compounds demonstrated the ability to release protected acids efficiently upon photolysis, making them valuable in photochemical studies (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
Catalytic Applications in Oxidation Reactions
Oxime derivatives like 1-(2′-hydroxyphenyl) ethanone oxime have been utilized in synthesizing oxodiperoxo-molybdate and -tungstate complexes. These complexes have shown efficacy as catalysts in olefin epoxidation reactions and other oxidation reactions involving alcohols, amines, and sulfides, using hydrogen peroxide as a terminal oxidant. Such applications highlight their potential in environmentally friendly and cost-effective catalysis (Gharah, Chakraborty, Mukherjee, & Bhattacharyya, 2009).
Spectroscopic and Computational Analysis
Alkyl-oxime derivatives of ethanone have been synthesized and analyzed spectroscopically. Their molecular structure and dynamics, including the assignment of geometric isomers (E/Z), were investigated using NMR and FT-IR data. These studies contribute to the understanding of the physical and chemical properties of such compounds, which is crucial for various applications in chemistry and material science (Sánchez-Pavón et al., 2020).
Ligands in Palladium-Catalyzed Reactions
Studies have been conducted on O-Aryloxime ether analogues, which include derivatives of ethanone oxime, as efficient ligands in palladium-catalyzed Suzuki–Miyaura coupling reactions in water. Such ligands have shown significant promise in enhancing the efficiency of these important reactions in organic chemistry, emphasizing their potential in facilitating greener and more sustainable chemical processes (Mondal & Bora, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
properties
IUPAC Name |
(NE)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6(13-14)7-2-4-8(5-3-7)15-9(10,11)12/h2-5,14H,1H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVGWVHFPSHDQW-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate](/img/structure/B2450784.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2450786.png)
![2-(5,6-Dimethylpyrimidin-4-yl)-5-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2450788.png)
![N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450790.png)


![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide](/img/structure/B2450793.png)
![N-(4-morpholin-4-ylbenzyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2450796.png)

![N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2450799.png)
![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2450801.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride](/img/structure/B2450806.png)
